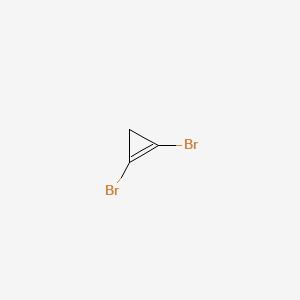![molecular formula C9H20OSSi B14328560 Trimethyl{[(oxan-2-yl)sulfanyl]methyl}silane CAS No. 98194-90-2](/img/structure/B14328560.png)
Trimethyl{[(oxan-2-yl)sulfanyl]methyl}silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl{[(oxan-2-yl)sulfanyl]methyl}silane is a specialized organosilicon compound that has garnered interest in various fields of scientific research and industrial applications. This compound is characterized by the presence of a trimethylsilyl group attached to a sulfanyl-substituted oxane ring, making it a versatile reagent in organic synthesis and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl{[(oxan-2-yl)sulfanyl]methyl}silane typically involves the reaction of trimethylsilyl chloride with a suitable oxane derivative in the presence of a base. Common bases used in this reaction include sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and real-time monitoring systems helps in optimizing reaction conditions and scaling up the production efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
Trimethyl{[(oxan-2-yl)sulfanyl]methyl}silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: It can be reduced to form the corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as alkoxides, amines, or halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted silanes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Trimethyl{[(oxan-2-yl)sulfanyl]methyl}silane has a wide range of applications in scientific research:
Biology: The compound is used in the synthesis of bioactive molecules and as a precursor for the development of pharmaceuticals.
Medicine: It plays a role in the synthesis of drug candidates and in the modification of biomolecules for therapeutic purposes.
Industry: The compound is used in the production of specialty chemicals, polymers, and materials with unique properties.
Wirkmechanismus
The mechanism of action of Trimethyl{[(oxan-2-yl)sulfanyl]methyl}silane involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group can stabilize reactive intermediates, facilitate the formation of carbon-silicon bonds, and protect functional groups during multi-step synthesis. The sulfanyl group can participate in redox reactions and act as a nucleophile in substitution reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilane: A simpler analog with only a trimethylsilyl group.
Bis(trimethylsilyl)sulfide: Contains two trimethylsilyl groups attached to a sulfur atom.
Tetramethylsilane: A related compound with four methyl groups attached to silicon.
Uniqueness
Trimethyl{[(oxan-2-yl)sulfanyl]methyl}silane is unique due to the presence of both the oxane ring and the sulfanyl group, which confer distinct reactivity and stability. This combination allows for a broader range of chemical transformations and applications compared to simpler silanes.
Eigenschaften
CAS-Nummer |
98194-90-2 |
|---|---|
Molekularformel |
C9H20OSSi |
Molekulargewicht |
204.41 g/mol |
IUPAC-Name |
trimethyl(oxan-2-ylsulfanylmethyl)silane |
InChI |
InChI=1S/C9H20OSSi/c1-12(2,3)8-11-9-6-4-5-7-10-9/h9H,4-8H2,1-3H3 |
InChI-Schlüssel |
CBGNMERHCKSEBS-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)CSC1CCCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


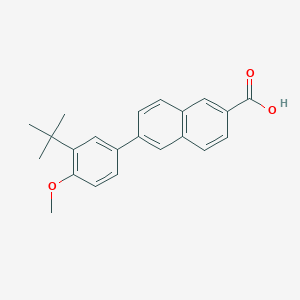
![2-[(E)-(6-aminopyridin-2-yl)iminomethyl]-6-methoxyphenol](/img/structure/B14328480.png)
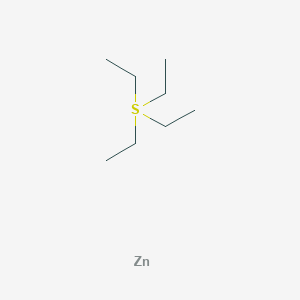
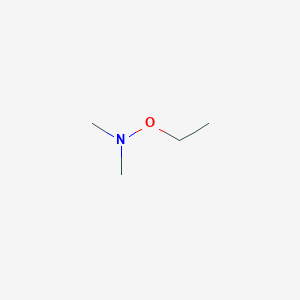
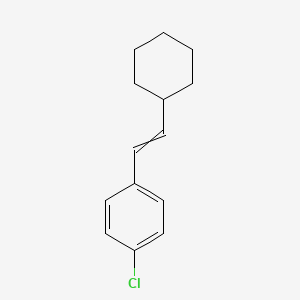
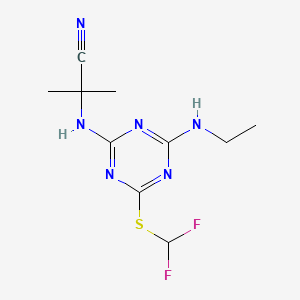
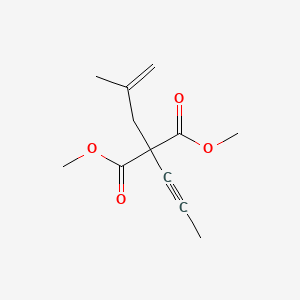
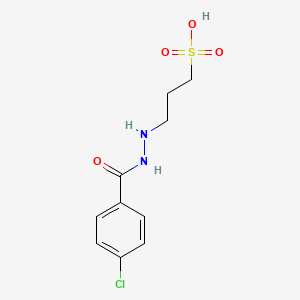
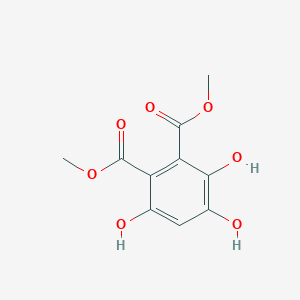
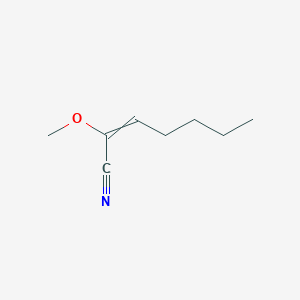

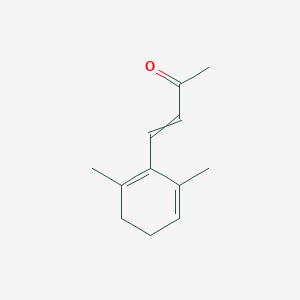
![{[(2-Chloroethenyl)oxy]methyl}benzene](/img/structure/B14328544.png)
